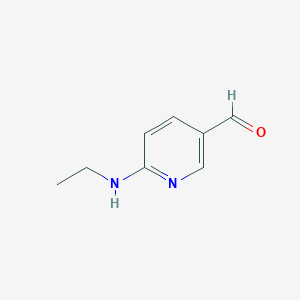

6-(Ethylamino)nicotinaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Ethylamino)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid This compound is characterized by the presence of an ethylamino group attached to the nicotinaldehyde structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)nicotinaldehyde typically involves the reaction of 6-chloro-4-(ethylamino)pyridin-3-ylmethanol with an oxidizing agent. One common method uses manganese (IV) oxide in dichloromethane at room temperature. The reaction mixture is stirred overnight, filtered, and the filtrate is concentrated to yield 6-chloro-4-(ethylamino)nicotinaldehyde . Another method involves the use of Dess-Martin periodinane in tetrahydrofuran at 0-20°C, followed by extraction and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.

化学反応の分析

Types of Reactions: 6-(Ethylamino)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nicotinic acid derivatives.

Reduction: Formation of nicotinyl alcohol derivatives.

Substitution: Formation of various substituted nicotinaldehyde derivatives.

科学的研究の応用

6-(Ethylamino)nicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 6-(Ethylamino)nicotinaldehyde involves its role as a precursor in NAD biosynthesis. It replenishes intracellular NAD levels, which is crucial for cellular metabolism and energy production. In cancer cells, it can counteract the effects of NAD-lowering agents, thereby preventing oxidative stress, mitochondrial dysfunction, and ATP depletion .

類似化合物との比較

- 6-Chloro-4-(ethylamino)nicotinaldehyde

- 6-Methylamino-nicotinaldehyde

- 6-Dimethylamino-nicotinaldehyde

Comparison: 6-(Ethylamino)nicotinaldehyde is unique due to the presence of the ethylamino group, which influences its reactivity and biological activity.

生物活性

6-(Ethylamino)nicotinaldehyde is a derivative of nicotinic acid and has garnered attention for its biological activities, particularly its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD). This compound is characterized by an ethylamino group attached to the nicotinaldehyde structure, which influences its reactivity and biological properties.

The primary mechanism of action for this compound involves its function in NAD biosynthesis. NAD is crucial for various cellular processes, including energy metabolism, DNA repair, and cell signaling. By replenishing intracellular NAD levels, this compound can mitigate oxidative stress and mitochondrial dysfunction in cells, particularly in cancerous tissues where NAD levels are often compromised due to metabolic alterations.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Cellular Metabolism : It plays a significant role in enhancing cellular metabolism by increasing NAD levels, which is essential for ATP production.

- Cancer Research : The compound has been investigated for its potential therapeutic effects in cancer treatment. By counteracting the effects of NAD-lowering agents, it may help prevent ATP depletion and maintain cellular functions in tumor cells.

- Neuroprotection : Preliminary studies suggest that it may have neuroprotective properties, potentially benefiting neurodegenerative conditions by modulating pathways involved in neuronal survival .

Case Studies and Research Findings

-

NAD Biosynthesis Pathways :

- A study demonstrated that this compound effectively replenishes NAD levels in various cell types, leading to improved cell viability under stress conditions. The study utilized both in vitro assays and animal models to confirm these findings.

-

Cancer Cell Studies :

- In vitro experiments on cancer cell lines showed that treatment with this compound resulted in increased resistance to oxidative stress. Cells treated with this compound exhibited higher ATP levels compared to untreated controls, indicating enhanced metabolic activity.

- Neuroprotective Effects :

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Chloro-4-(ethylamino)nicotinaldehyde | Contains a chlorine atom; lower reactivity | Limited studies; potential use as an intermediate |

| 6-Methylamino-nicotinaldehyde | Methyl group instead of ethyl | Moderate activity; less effective in NAD replenishment |

| 6-Dimethylamino-nicotinaldehyde | Two methyl groups; altered solubility | Reduced biological activity compared to ethyl derivative |

特性

IUPAC Name |

6-(ethylamino)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-9-8-4-3-7(6-11)5-10-8/h3-6H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOBVQQBEJBNHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。